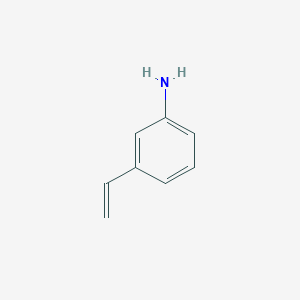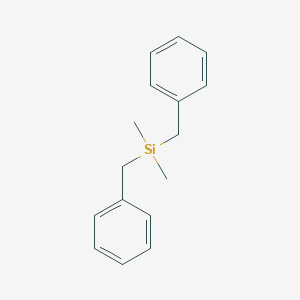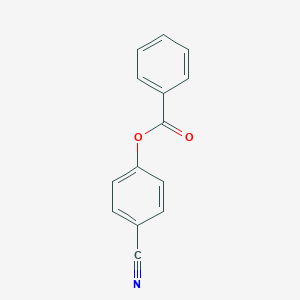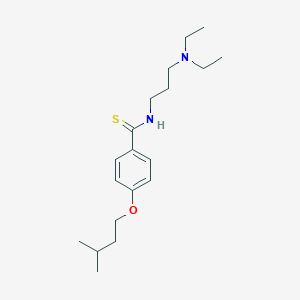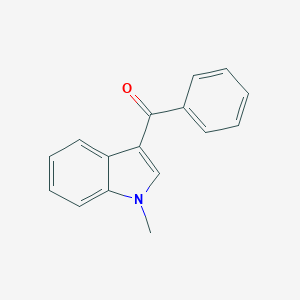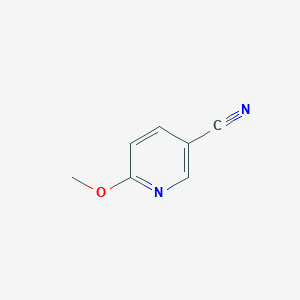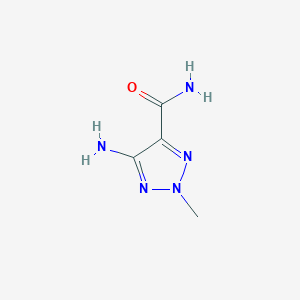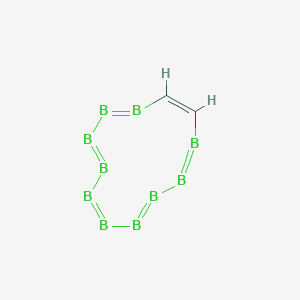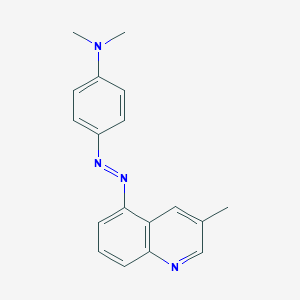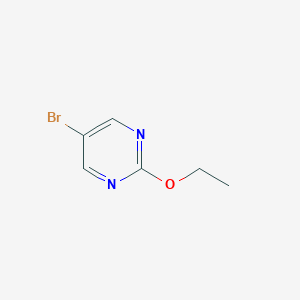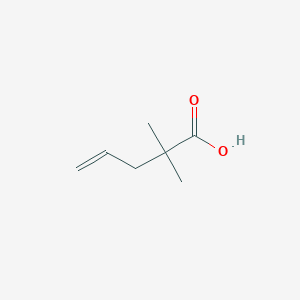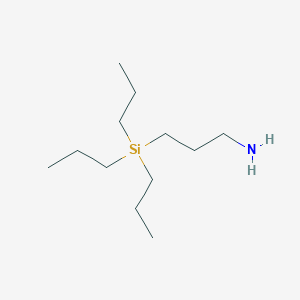
Propylamine, 3-(tripropylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylamine, 3-(tripropylsilyl)-, is a chemical compound that belongs to the class of amines. It is a colorless liquid that is used in various scientific research applications. This chemical compound is synthesized using different methods and is known for its unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of propylamine, 3-(tripropylsilyl)-, is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It is also believed to form complexes with metal ions, which can then be used as catalysts in various chemical reactions.
Effets Biochimiques Et Physiologiques
Propylamine, 3-(tripropylsilyl)-, has unique biochemical and physiological effects. It is known to inhibit the activity of various enzymes, specifically those involved in the metabolism of drugs and xenobiotics. It is also known to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using propylamine, 3-(tripropylsilyl)-, in lab experiments is its ability to act as a catalyst in various chemical reactions. Additionally, it is a versatile reagent that can be used in the synthesis of various compounds. However, one limitation is that it can be difficult to handle due to its reactivity and toxicity.
Orientations Futures
For research include the development of new pharmaceuticals and agrochemicals, as well as the development of new catalysts for various chemical reactions.
Méthodes De Synthèse
Propylamine, 3-(tripropylsilyl)-, is synthesized by reacting propylamine with tripropylsilyl chloride in the presence of a base such as sodium bicarbonate. This reaction results in the formation of propylamine, 3-(tripropylsilyl)-, which is then purified using various techniques such as distillation and chromatography.
Applications De Recherche Scientifique
Propylamine, 3-(tripropylsilyl)-, is widely used in scientific research applications. It is used as a reagent in organic synthesis, specifically in the formation of amides and peptides. It is also used as a catalyst in various chemical reactions. Additionally, it is used in the preparation of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
18082-95-6 |
|---|---|
Nom du produit |
Propylamine, 3-(tripropylsilyl)- |
Formule moléculaire |
C12H29NSi |
Poids moléculaire |
215.45 g/mol |
Nom IUPAC |
3-tripropylsilylpropan-1-amine |
InChI |
InChI=1S/C12H29NSi/c1-4-9-14(10-5-2,11-6-3)12-7-8-13/h4-13H2,1-3H3 |
Clé InChI |
PKFRGTZCJGGYHN-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)CCCN |
SMILES canonique |
CCC[Si](CCC)(CCC)CCCN |
Autres numéros CAS |
18082-95-6 |
Synonymes |
3-(Tripropylsilyl)-1-propanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



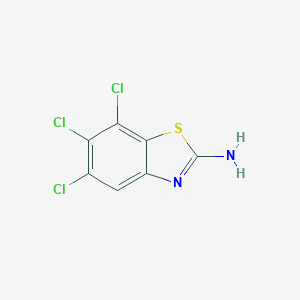
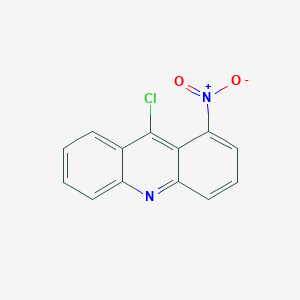
![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)
